7-Bromo-2-ethylbenzoxazole
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Overview
Description
7-Bromo-2-ethylbenzoxazole is a heterocyclic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 7th position and an ethyl group at the 2nd position makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-ethylbenzoxazole typically involves the condensation of 2-aminophenol with an appropriate brominated precursor. One common method is the reaction of 2-amino-5-bromophenol with ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts such as copper(I) iodide can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-ethylbenzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The benzoxazole ring can be reduced to form benzoxazoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
- Substituted benzoxazoles
- Oxidized derivatives such as carboxylic acids or aldehydes
- Reduced benzoxazoline derivatives
Scientific Research Applications
7-Bromo-2-ethylbenzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly in the development of new chemotherapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-2-ethylbenzoxazole is primarily based on its ability to interact with biological macromolecules. The bromine atom can form halogen bonds with proteins and nucleic acids, potentially disrupting their normal function. The ethyl group can enhance the lipophilicity of the compound, allowing it to penetrate cell membranes more easily. The benzoxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
- 7-Bromo-2-methylbenzoxazole
- 7-Bromo-2-phenylbenzoxazole
- 7-Bromo-2-chlorobenzoxazole
Comparison:
7-Bromo-2-methylbenzoxazole: Similar in structure but with a methyl group instead of an ethyl group. This slight difference can affect the compound’s lipophilicity and biological activity.
7-Bromo-2-phenylbenzoxazole: Contains a phenyl group, making it more aromatic and potentially more stable. This compound may have different binding affinities to biological targets.
7-Bromo-2-chlorobenzoxazole: The presence of a chlorine atom instead of an ethyl group can significantly alter the compound’s reactivity and interaction with biological molecules.
Properties
IUPAC Name |
7-bromo-2-ethyl-1,3-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-2-8-11-7-5-3-4-6(10)9(7)12-8/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNISCIEEJVPTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)C(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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